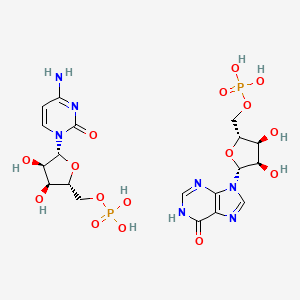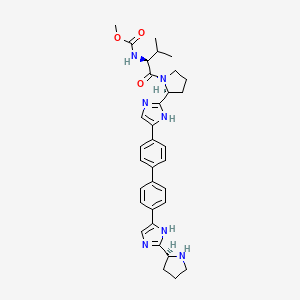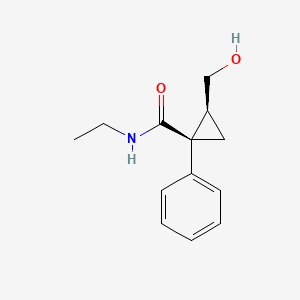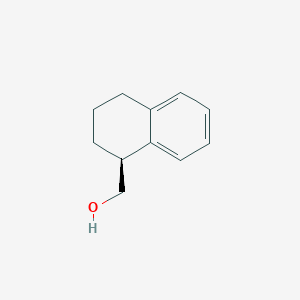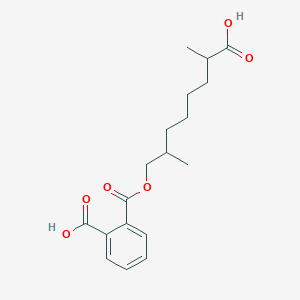
Methoxy Montelukast
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy Montelukast, also known as Montelukast, is a medication primarily used for the treatment of asthma . It is commercially available mainly in its sodium salt form .
Synthesis Analysis
Montelukast sodium and its metal complexes have been synthesized and characterized in various studies . The synthesis procedure of montelukast sodium metal complexes was carried out using a hot solution of 70% methanol for both montelukast sodium and hydrated inorganic metal salt .Molecular Structure Analysis
Montelukast sodium is the orally bioavailable monosodium salt of montelukast with IUPAC name, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl) ethenyl]phenyl-3-[2-(1-hydroxy-1- methylethyl) phenyl] propyl thio]methyl]cyclo propane acetic acid monosodium salt . It has a molecular formula of C35H35ClNNaO3S and a molecular weight of 608.18 g/mol .Chemical Reactions Analysis
Montelukast sodium complexes have been proposed to have octahedral geometry for Chromium, Iron, Nickel, Copper, Zinc, Cadmium, and Mercury, while Manganese and Cobalt complexes were with tetrahedral geometry . The thermal decomposition of the complexes ended with the formation of metal oxide as a final product except in the case of the Hg complex .Physical And Chemical Properties Analysis
Montelukast, both in the neutral and the salt form, is sensitive to light, temperature, humidity, and oxidation . It is white to off-white in color, hygroscopic (darkens on exposure to light), found in powder form, optically active, freely soluble in ethanol, methanol, water, and practically insoluble in acetonitrile .Safety And Hazards
The UK Medicines and Healthcare Products Regulatory Agency (MHRA) is investigating the risks associated with montelukast, which is used to treat asthma and allergic rhinitis, after concerns over neuropsychiatric reactions to the drug . Montelukast is associated with a risk of neuropsychiatric adverse reactions . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Zukünftige Richtungen
Currently, montelukast is commercialized only in oral solid dosage forms, which may pose challenges in administration to children of young age or patients suffering from dysphagia . A wide variety of strategies can be found, from the formation of supramolecular adducts with cyclodextrins to encapsulation in nanoparticles and liposomes . The new dosage forms for montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium .
Eigenschaften
CAS-Nummer |
1351973-25-5 |
|---|---|
Produktname |
Methoxy Montelukast |
Molekularformel |
C₃₆H₃₈ClNO₃S |
Molekulargewicht |
600.21 |
Synonyme |
(R,E)-2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-methoxy-d3-propan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



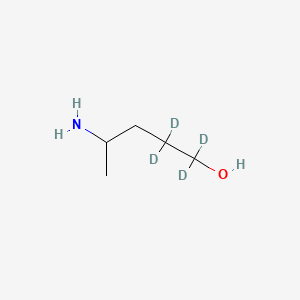
![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)
